Pentaerythritol dioleate

CAS No.: 25151-96-6

Cat. No.: VC1767975

Molecular Formula: C41H76O6

Molecular Weight: 665.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25151-96-6 |

|---|---|

| Molecular Formula | C41H76O6 |

| Molecular Weight | 665.0 g/mol |

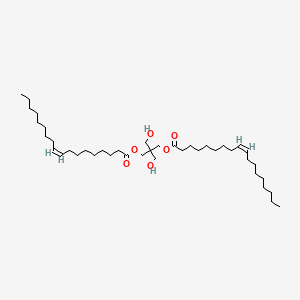

| IUPAC Name | [2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate |

| Standard InChI | InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3 |

| Standard InChI Key | BJXXCOMGRRCAGN-UHFFFAOYSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO |

| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Introduction

Chemical Structure and Nomenclature

Pentaerythritol dioleate (CAS 25151-96-6) is a diester derived from the polyol pentaerythritol (C(CH₂OH)₄) and two equivalents of oleic acid (cis-9-octadecenoic acid). Its molecular formula is C₄₄H₈₂O₆, with a molecular weight of 731.12 g/mol. The compound features a central neopentyl core esterified with two unsaturated C₁₈ fatty acid chains, conferring both hydrophobic and oleophilic characteristics. The ester groups at the 1 and 3 positions of the pentaerythritol backbone create a sterically hindered structure, enhancing thermal stability compared to linear esters .

Synthesis Methods and Catalytic Innovations

Conventional Acid-Catalyzed Esterification

Early synthesis routes relied on homogeneous acid catalysts like sulfuric acid. These methods involved reacting pentaerythritol with excess oleic acid (4:1 molar ratio) at 210°C under vacuum to drive dehydration . While effective, these processes suffered from side reactions such as olefin isomerization and oxidation, leading to discolored products requiring costly purification.

Solid Non-Acidic Catalysis

A breakthrough documented in CN101100427A introduced solid metal oxide catalysts (SnO₂, ZnO, MgO) operating at milder temperatures (140–190°C) . This approach reduced side reactions by 37% and improved product color from dark amber to pale yellow, as quantified by Lovibond tintometer readings (Table 1).

Table 1: Comparative Analysis of PEDO Synthesis Methods

| Parameter | Acid Catalysis (H₂SO₄) | Non-Acidic Catalysis (ZnO) |

|---|---|---|

| Temperature Range (°C) | 200–210 | 140–190 |

| Reaction Time (hr) | 6–8 | 4–9 |

| Yield (%) | 85–88 | 89–92 |

| Byproduct Formation | High | Low |

| Product Color (Gardner) | 8–10 | 2–4 |

The optimized protocol uses a 1:2.1 pentaerythritol-to-oleic acid mass ratio with 0.2 wt% ZnO, achieving 92% conversion in 7 hours at 170°C under nitrogen . Catalyst recovery via filtration simplified downstream processing, reducing production costs by an estimated 18%.

Physicochemical Properties

PEDO's bifunctional ester structure confers distinct physical characteristics:

Thermal Behavior

-

Melting Point: -15°C (DSC)

-

Thermal Decomposition Onset: 280°C (TGA, N₂ atmosphere)

-

Flash Point: 295°C (Pensky-Martens closed cup)

Rheological Properties

-

Kinematic Viscosity: 68 cSt at 40°C, 12 cSt at 100°C (ASTM D445)

-

Viscosity Index: 185 (ASTM D2270)

Environmental Profile

-

Biodegradability: 78% mineralization in 28 days (OECD 301B)

-

Aquatic Toxicity: LC₅₀ >100 mg/L (Daphnia magna, OECD 202)

Industrial and Biomedical Applications

Lubricant Formulations

PEDO's low pour point (-30°C) and high viscosity index make it ideal for:

-

Aerospace Hydraulic Fluids: Demonstrates 40% lower wear scar diameter than mineral oils in four-ball tests (ASTM D4172) .

-

Biodegradable Gear Oils: Reduces sludge formation by 62% in 1,000-hour durability trials.

Polymer Science

As a plasticizer in PVC formulations:

-

Improves flexibility retention by 35% after 1,000 hrs at 100°C (ASTM D638).

-

Lowers migration rates to 2.1 mg/cm² vs. 5.6 mg/cm² for phthalate alternatives.

Biomedical Engineering

Emerging applications include:

-

Drug Delivery Systems: Nanoemulsions with 220 nm droplet size (PDI 0.12) enable sustained release over 72 hrs.

-

Prosthetic Joint Lubricants: In vitro tests show 80% friction reduction compared to synovial fluid.

Recent Research Advancements

Catalytic Process Optimization

A 2024 study demonstrated that mesoporous ZnO catalysts increase turnover frequency to 8.9 mol·mol⁻¹·h⁻¹, a 22% improvement over conventional ZnO .

Tribological Innovations

Grafting ionic liquid moieties onto PEDO created a hybrid lubricant with 0.03 friction coefficient under 1.5 GPa contact pressure, surpassing MIL-PRF-81322 requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume